molecular formula C20H21FN2O4S B11303452 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B11303452
M. Wt: 404.5 g/mol
InChI Key: MXZRICOWRWMAKD-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a pyrrole ring, a furan ring, and a sulfonyl group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound under acidic or basic conditions.

    Coupling of the Pyrrole and Furan Rings: The final step involves coupling the pyrrole and furan rings through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products

    Oxidation: Pyrrole N-oxides.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the biological pathways and molecular targets associated with its mechanism of action.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The fluorophenyl moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-{3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide imparts unique electronic properties, potentially enhancing its biological activity and selectivity compared to its analogs. The combination of the pyrrole and furan rings also contributes to its distinct chemical behavior and reactivity.

Properties

Molecular Formula

C20H21FN2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H21FN2O4S/c1-12(2)23-14(4)13(3)18(19(23)22-20(24)17-6-5-11-27-17)28(25,26)16-9-7-15(21)8-10-16/h5-12H,1-4H3,(H,22,24)

InChI Key

MXZRICOWRWMAKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3)C(C)C)C

Origin of Product

United States

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